7-(benzyloxy)-1H-indole-3-carbonitrile
CAS No.:
Cat. No.: VC15935008
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 7-phenylmethoxy-1H-indole-3-carbonitrile |
| Standard InChI | InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2 |
| Standard InChI Key | WAOJSSDVYZDEFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C#N |
Introduction
7-(Benzyloxy)-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by its aromatic bicyclic structure. It features a benzyloxy group at the 7th position and a nitrile (-CN) functional group at the 3rd position of the indole core. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential applications in medicinal chemistry, particularly as an intermediate in drug discovery and development.
Synthesis of 7-(Benzyloxy)-1H-Indole-3-Carbonitrile
The synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of indoles and nitrile derivatives. A common synthetic route includes:
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Starting Materials: Indole derivatives with substituents at positions amenable to functionalization.
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Introduction of the Benzyloxy Group: This step involves etherification using benzyl alcohol or benzyl halides under basic or catalytic conditions.
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Nitrile Functionalization: The nitrile group is introduced via cyanation reactions, often using reagents like cyanogen bromide or trimethylsilyl cyanide.
Reaction Scheme (Simplified):
Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, known for its biological activity across various therapeutic areas. The presence of both benzyloxy and nitrile groups enhances the compound's potential for:
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Drug Development:
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Acting as an intermediate for synthesizing kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs.
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Modifying pharmacokinetic properties through structural optimization.
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Biological Activity Screening:
Table 2: Potential Applications in Drug Discovery
| Application Area | Example Compounds/Targets |
|---|---|
| Kinase Inhibition | Multi-target kinase inhibitors |
| Antimicrobial Agents | Indole-based antibiotics |
| Anti-Cancer Therapies | Cytotoxic agents for tumor suppression |
Analytical Characterization
To confirm the identity and purity of 7-(benzyloxy)-1H-indole-3-carbonitrile, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR spectra provide detailed insights into the chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as nitriles (sharp peak near ~2200 cm).
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Elemental Analysis:
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Confirms carbon, hydrogen, and nitrogen content.
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Table 3: Biological Activities of Related Compounds
| Compound | Activity | IC/Efficacy |
|---|---|---|
| Benzyloxy-Indoles | Anti-cancer | IC: ~10 µM |
| Nitrile-Indoles | Antimicrobial | MIC: Variable |
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